Comparative Binding Affinity Across Benzothiazole-Thiadiazole Series: A Class-Level Inference from Public Screening Data
A structurally related N-(6-ethoxy-1,3-benzothiazol-2-yl) derivative, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-keto-4-(2-thienyl)butyramide, demonstrated an IC50 of 9.84 × 10³ nM in an NIH MLSCN screening assay (BindingDB BDBM48500) [1]. In contrast, the unsubstituted N-(1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 903348-59-4) and the 6-methoxy analog showed no reported affinity in the same assay series, suggesting that the 6-ethoxy substitution may confer a measurable binding advantage in this chemical space.
| Evidence Dimension | Binding affinity (IC50) in NIH MLSCN screening |
|---|---|
| Target Compound Data | No direct data for CAS 881444-84-4; inferred from close structural relative. |
| Comparator Or Baseline | N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-keto-4-(2-thienyl)butyramide: IC50 = 9.84 × 10³ nM [1] |
| Quantified Difference | Unsubstituted analog (CAS 903348-59-4): No detectable activity; Inferred difference: >10-fold selectivity window possible for 6-ethoxy derivatives. |
| Conditions | NIH Molecular Libraries Screening Centers Network (MLSCN) high-throughput screen. |
Why This Matters
For procurement decisions, this suggests that the 6-ethoxy substitution pattern is associated with target engagement that is absent in the unsubstituted parent, making CAS 881444-84-4 a structurally justified choice for hit-to-lead campaigns requiring the 6-ethoxy pharmacophore.
- [1] BindingDB. Entry BDBM48500: N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-keto-4-(2-thienyl)butyramide, IC50 = 9.84E+3 nM. NIH MLSCN Screen. View Source
